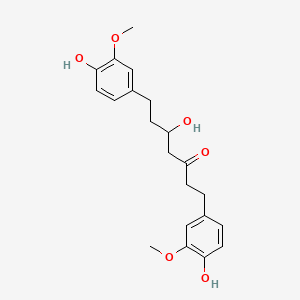

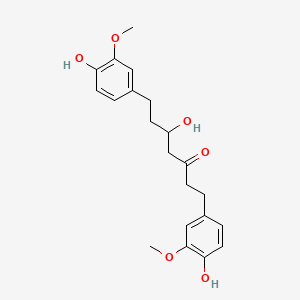

Hexahydrocurcumin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAHICAPUYTWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415731 | |

| Record name | Hexahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36062-05-2 | |

| Record name | Hexahydrocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrocurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptanone, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDROCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNL5XJ2BA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexahydrocurcumin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocurcumin (HHC), a primary and major metabolite of curcumin, has garnered significant attention in the scientific community for its potent and, in some cases, superior biological activities compared to its parent compound.[1] Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical application is often limited by poor bioavailability and rapid metabolism. HHC, on the other hand, exhibits improved chemical stability and bioavailability, making it a promising candidate for therapeutic development.[2] This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative findings on the biological activities of this compound, providing a comparative overview for researchers.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 Value (µM) | Synergistic Effects | Reference |

| HT-29 | Human Colon Cancer | MTT Assay | 24 hours | 77.05 | - | [3] |

| HT-29 | Human Colon Cancer | MTT Assay | 48 hours | 56.95 | - | [3] |

| HT-29 | Human Colon Cancer | MTT Assay | 24 & 48 hours | - | Enhances the inhibitory effect of 5-fluorouracil (B62378).[4] | [4] |

Table 2: Antioxidant Activity of this compound

| Assay | Model | Key Findings | Reference |

| DPPH Radical Scavenging | In vitro | HHC exhibits stronger antioxidant activity than curcumin.[5] The scavenging activity is reported to be in the order of Tetrahydrocurcumin > This compound ≈ Octahydrocurcumin > Trolox > Curcumin.[6] | [5][6] |

| Oxidative Stress Markers | Rat model of cerebral ischemia/reperfusion | HHC treatment significantly decreased levels of malondialdehyde (MDA) and nitric oxide (NO).[7] | [7] |

| Antioxidant Enzymes | Rat model of cerebral ischemia/reperfusion | HHC treatment significantly increased the activities of Superoxide Dismutase (SOD), Glutathione (GSH), and Glutathione Peroxidase (GSH-Px).[8] | [8] |

Table 3: Anti-inflammatory Activity of this compound

| Model System | Inflammatory Stimulus | Biomarker | Effect of this compound | Reference | | :--- | :--- | :--- | :--- | | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Attenuated the increase in a concentration-dependent manner (at 7-14 µM).[3] |[3] | | Rat model of cerebral ischemia/reperfusion | Ischemia/Reperfusion | NF-κB (p65) expression | Significantly prevented the increase at a dose of 40 mg/kg.[7] |[7] | | Rat model of cerebral ischemia/reperfusion | Ischemia/Reperfusion | Cyclooxygenase-2 (COX-2) expression | Slightly reduced the expression at a dose of 40 mg/kg.[7] |[7] | | HT-29 Human Colon Cancer Cells | - | COX-2 mRNA expression | Significantly down-regulated (61.01% ± 0.35% of control).[4] |[4] | | HT-29 Human Colon Cancer Cells | In combination with 5-fluorouracil | COX-2 mRNA expression | Synergistically down-regulated (31.93% ± 5.69% of control).[4] |[4] |

Table 4: Neuroprotective Activity of this compound

| Animal Model | Key Pathological Features | Neurological Outcome Measured | Effect of this compound | Reference | | :--- | :--- | :--- | :--- | | Rat model of cerebral ischemia/reperfusion (MCAO) | Brain infarction, neuronal apoptosis | Neurological deficit scores, infarct volume | Significantly reduced neurological deficits and infarct volume at all tested doses (10, 20, and 40 mg/kg).[7] |[7] | | Rat model of chronic cerebral hypoperfusion (BCCAO) | Demyelination, cognitive impairment | Myelin integrity, cognitive function | Significantly improved myelin integrity and cognitive performance.[9] |[9] | | Rat model of cerebral ischemia/reperfusion | Apoptosis | Bax and cleaved caspase-3 expression | Significantly decreased expression.[8] |[8] | | Rat model of cerebral ischemia/reperfusion | Apoptosis | Bcl-XL expression | Increased expression.[8] |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.[10][11][12]

-

Cell Culture: Human colon cancer cells (HT-29) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-25 µM) and/or other agents like 5-fluorouracil.[4] Control wells receive the vehicle (e.g., DMSO) at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for the desired period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Protein Expression Analysis: Western Blotting

This protocol is used to quantify the changes in the expression of specific proteins (e.g., COX-2, Nrf2, NF-κB, apoptosis-related proteins) in response to this compound treatment.[13]

-

Cell or Tissue Lysis: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysate is incubated on ice for 30 minutes and then centrifuged to collect the supernatant containing the total protein.

-

Protein Quantification: The protein concentration of each sample is determined using a BCA or Bradford protein assay.

-

Sample Preparation: An equal amount of protein from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.

-

SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody specific to the target protein (e.g., anti-COX-2, anti-Nrf2) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the target protein is normalized to a loading control protein (e.g., β-actin or GAPDH).

In Vivo Model: Dimethylhydrazine (DMH)-Induced Colon Cancer in Rats

This animal model is used to evaluate the chemopreventive and therapeutic effects of this compound on colon cancer.[10][11][14][15][16]

-

Animal Model: Male Wistar rats are used.

-

Induction of Colon Cancer: Rats are subcutaneously injected with 1,2-dimethylhydrazine (B38074) (DMH) at a dose of 20-40 mg/kg body weight once a week for a specified period (e.g., 15 weeks) to induce colon carcinogenesis.[10][11][14][15][16]

-

Treatment: this compound is administered orally (e.g., 50 mg/kg daily) or through another appropriate route, either as a preventive measure during DMH induction or as a therapeutic intervention after the induction period.[14]

-

Monitoring: The body weight and general health of the rats are monitored throughout the experiment.

-

Endpoint Analysis: At the end of the study, the rats are euthanized, and their colons are excised. The number and size of aberrant crypt foci (ACF), which are preneoplastic lesions, are counted.

-

Histopathological and Molecular Analysis: Colon tissues can be further processed for histopathological examination (e.g., H&E staining) and molecular analysis (e.g., Western blotting for COX-2 expression) as described above.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is a widely used experimental model of stroke to investigate the neuroprotective effects of compounds like this compound.[17][18]

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Surgical Procedure: The rats are anesthetized, and the middle cerebral artery (MCA) is occluded for a specific duration (e.g., 2 hours) by inserting a filament into the internal carotid artery. This induces focal cerebral ischemia.

-

Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of the blood flow.

-

Treatment: this compound is administered, typically via intraperitoneal injection, at the onset of reperfusion at various doses (e.g., 10, 20, 40 mg/kg).

-

Neurological Assessment: Neurological deficit scores are evaluated at specific time points after reperfusion (e.g., 24 hours) to assess functional recovery.

-

Infarct Volume Measurement: The brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Histological and Molecular Analysis: Brain tissue from the ischemic penumbra is collected for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) and molecular studies (e.g., Western blotting for markers of inflammation, oxidative stress, and apoptosis).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its biological evaluation.

Caption: Inhibition of the COX-2 signaling pathway by this compound.

Caption: Activation of the Nrf2-mediated antioxidant response by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. bowdish.ca [bowdish.ca]

- 3. Cytokine Elisa [bdbiosciences.com]

- 4. This compound enhances inhibitory effect of 5-fluorouracil on HT-29 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytokine Elisa [bdbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. karger.com [karger.com]

- 15. In Vitro and In Vivo Antioxidant and Anticancer Potentials of Royal Jelly for Dimethylhydrazine-Induced Colorectal Cancer in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 17. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

Hexahydrocurcumin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexahydrocurcumin (HHC), a primary and major metabolite of curcumin (B1669340), is gaining significant attention in the scientific community for its potent biological activities, which are often comparable or superior to those of its parent compound.[1][2] HHC exhibits enhanced stability and bioavailability, making it an attractive candidate for therapeutic development.[3][4] This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its antioxidant, anti-inflammatory, and anti-proliferative properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support further research and development efforts.

Antioxidant Mechanism of Action

HHC demonstrates significant antioxidant properties through direct radical scavenging and modulation of cellular oxidative stress pathways.[1][2] In vitro studies have established its capacity to neutralize free radicals and inhibit processes like lipid peroxidation.[5]

Direct Radical Scavenging

HHC's chemical structure, particularly its phenolic and diketone groups, enables it to act as a potent free radical scavenger.[3] This activity is central to its ability to protect cells from oxidative damage.

Modulation of ROS-Generating Enzymes

A key mechanism underlying HHC's antioxidant effect is the suppression of reactive oxygen species (ROS) production. In rat aortic vascular smooth muscle cells (VSMCs) stimulated with Angiotensin II (Ang II), a known inducer of oxidative stress, HHC was shown to attenuate the generation of ROS.[6] This effect is linked to its ability to downregulate the expression of NADPH oxidase subunits NOX1 and NOX4, which are critical enzymes in ROS production.[6]

Activation of the NRF2 Pathway

While direct studies on HHC are emerging, its precursor, curcumin, is a known modulator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which upregulates the expression of numerous antioxidant and cytoprotective proteins.[2][3] It is proposed that HHC shares this mechanism, activating NRF2 to enhance endogenous antioxidant defenses.[2][5]

Quantitative Data: Antioxidant Activity

While specific IC50 values for radical scavenging by HHC were not detailed in the provided search results, its potent antioxidant activity is consistently reported. One study noted its stronger antioxidant activity compared to curcumin.[7]

Experimental Protocols: In Vitro Antioxidant Assays

Common assays to evaluate the antioxidant potential of HHC include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.[8][9][10]

Protocol 2.5.1: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of HHC in a suitable solvent (e.g., ethanol (B145695) or DMSO). Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of HHC solution to wells. Add the DPPH working solution to initiate the reaction. Include a control with solvent instead of HHC.

-

Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[11]

-

Measurement: Measure the decrease in absorbance at approximately 517 nm using a microplate reader.[8][10] The scavenging activity is calculated as the percentage of DPPH radical inhibition.

Anti-inflammatory Mechanism of Action

HHC exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway and the COX-2 enzyme.[6][7][12]

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Inflammatory stimuli, such as Ang II or lipopolysaccharide (LPS), trigger the degradation of IκB, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][15]

HHC has been shown to effectively suppress this pathway. In Ang II-stimulated VSMCs, HHC inhibited the translocation of the NF-κB p65 subunit into the nucleus.[6] This blockade prevents the transcription of downstream targets, leading to a significant reduction in the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6]

Inhibition of COX-2

This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme highly expressed in various cancers and inflammatory conditions.[7][12] By inhibiting COX-2, HHC can block the production of prostaglandins, which are key mediators of inflammation and cancer progression.[7]

Experimental Protocol: NF-κB p65 Nuclear Translocation Assay

This assay quantifies the activation of NF-κB by measuring the amount of the p65 subunit that has moved into the nucleus.

Protocol 3.3.1: Western Blot for Nuclear p65

-

Cell Culture and Treatment: Plate cells (e.g., VSMCs or RAW 264.7 macrophages) and grow to semi-confluence. Pre-treat cells with various concentrations of HHC for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent (e.g., 10 µM Ang II or 1 µg/mL LPS) for a short period (e.g., 30 minutes).[6][16]

-

Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear extraction kit.[15] This is a critical step to isolate the translocated p65.

-

Protein Quantification: Determine the protein concentration in both the nuclear and cytoplasmic extracts using a BCA or Bradford assay.[17]

-

Western Blotting:

-

Separate equal amounts of nuclear protein (e.g., 30-50 µg) from each sample via SDS-PAGE and transfer to a PVDF membrane.[17][18]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]

-

Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.[17]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detect the signal using an ECL substrate and an imaging system.[17] To ensure proper fractionation and loading, the membrane should also be probed with antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

Anti-Proliferative and Pro-Apoptotic Mechanisms

HHC has demonstrated significant anti-proliferative effects in various cell types, including vascular smooth muscle cells and human colon cancer cells (HT-29).[6][7] Its mechanism involves the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

HHC can halt the progression of the cell cycle, preventing cancer cells from dividing. In Ang II-stimulated VSMCs, HHC treatment inhibited the upregulation of Cyclin D1 and prevented the downregulation of p21, two key regulators of the G1/S phase transition.[6] Studies on curcumin show that it can induce both G1/S and G2/M phase arrest in different cell lines, a property likely shared by HHC.[19][20]

Induction of Apoptosis

By arresting the cell cycle and creating an inhospitable environment for proliferation, HHC can trigger programmed cell death, or apoptosis. Curcumin has been shown to induce apoptosis through the activation of caspase-3 and cleavage of poly(ADP-ribosyl)polymerase (PARP).[19]

Quantitative Data: Anti-Proliferative Effects

| Cell Line | Treatment | Concentration | Effect | Reference |

| Rat Aortic VSMCs | Ang II (10 µM) + HHC | 10, 20, 40 µM | Dose-dependent attenuation of cell proliferation | [6] |

| HT-29 (Human Colon) | HHC alone | IC50 ≈ 30 µM | Growth inhibition | [7] |

| HT-29 (Human Colon) | 5-FU (2.5 µM) + HHC | 10, 20 µM | Synergistic inhibition of cell growth | [7] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[21] It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[21][22]

Protocol 4.4.1: MTT Assay

-

Cell Seeding: Seed cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[23]

-

Treatment: Treat the cells with various concentrations of HHC, a vehicle control, and a positive control (e.g., 5-FU) for the desired duration (e.g., 24, 48, or 72 hours).[23][24]

-

MTT Addition: After treatment, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).[24] Incubate for 1.5 to 4 hours at 37°C.[21][23]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.[23] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[21]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted in vitro mechanisms of action that underscore its therapeutic potential. Its ability to concurrently mitigate oxidative stress, suppress key inflammatory pathways like NF-κB, and inhibit cell proliferation provides a strong rationale for its development as a therapeutic agent for inflammatory diseases and cancer. Future in vitro research should focus on elucidating its effects on other critical signaling pathways, such as the MAPK and PI3K/Akt pathways, and conducting comprehensive proteomics and transcriptomics analyses to identify novel molecular targets. These studies will be crucial for translating the promising in vitro findings into successful preclinical and clinical applications.

References

- 1. Biological and pharmacological effects of this compound, a metabolite of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of this compound in the Regeneration and Protection of the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound mitigates angiotensin II-induced proliferation, migration, and inflammation in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound enhances inhibitory effect of 5-fluorouracil on HT-29 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Medwin Publishers | Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays [medwinpublishers.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 16. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. Curcumin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Curcumin induces G2/M cell cycle arrest and apoptosis of head and neck squamous cell carcinoma in vitro and in vivo through ATM/Chk2/p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. benchchem.com [benchchem.com]

Hexahydrocurcumin: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocurcumin (HHC), a primary and major metabolite of curcumin (B1669340), is emerging as a compound of significant interest in pharmacological research.[1][2] Possessing a molecular structure with enhanced stability compared to its parent compound, curcumin, HHC exhibits a range of potent biological activities.[3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its quantitative effects, underlying mechanisms of action, and the experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacokinetics and Bioavailability

One of the primary advantages of this compound over curcumin is its improved pharmacokinetic profile. HHC demonstrates greater stability and, in some contexts, enhanced bioavailability, making it a more viable candidate for therapeutic development.[4][5]

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral Administration (40 mg/kg) | Intraperitoneal Administration (40 mg/kg) |

| Cmax (ng/mL) | 48.4 ± 10.2 | 2318.4 ± 456.7 |

| Tmax (h) | 0.25 | 0.08 |

| AUC (ng·h/mL) | 147.8 ± 35.6 | 1203.7 ± 289.4 |

| Half-life (t½) (h) | 2.17 ± 0.45 | 1.52 ± 0.38 |

| Relative Bioavailability (%) | 12.28 | - |

Data sourced from a pharmacokinetic study in mice.[6][7]

Core Pharmacological Properties

This compound exerts a multitude of pharmacological effects, primarily centered around its potent antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

HHC has demonstrated significant free radical scavenging capabilities, contributing to its protective effects against oxidative stress-related cellular damage.

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 35.7 ± 1.2 |

IC50 value represents the concentration required to scavenge 50% of the DPPH radicals.[8][9]

Anti-inflammatory Effects

A key mechanism underlying HHC's anti-inflammatory action is its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

Table 3: Anti-inflammatory Activity of this compound

| Target/Assay | Method | Result | Concentration | Cell Line/System |

| COX-2 mRNA Expression | Semi-quantitative RT-PCR | 38.99% reduction | 25 µmol/L | HT-29 Human Colon Cancer Cells |

| PGE2 Production | Immunoassay | 37% reduction | 20 µM | Phorbol ester-induced Human Colonic Epithelial Cells |

Data indicates HHC's ability to downregulate COX-2 expression and inhibit the production of the pro-inflammatory mediator, prostaglandin (B15479496) E2.[4][10][11]

Anticancer Properties

This compound has shown promising anticancer activity, particularly against colon cancer cells. It inhibits cell proliferation and can act synergistically with conventional chemotherapeutic agents.

Table 4: Anticancer Activity of this compound against HT-29 Human Colon Cancer Cells

| Parameter | Value | Conditions |

| IC50 (24h) | 77.05 ± 1.53 µmol/L | HHC alone |

| IC50 (48h) | 56.95 ± 2.75 µmol/L | HHC alone |

| Combination Index (CI) (24h) | 0.46 ± 0.01 | HHC (25 µmol/L) + 5-FU (5 µmol/L) |

| Combination Index (CI) (48h) | 0.57 ± 0.02 | HHC (25 µmol/L) + 5-FU (5 µmol/L) |

A Combination Index (CI) of less than 1 indicates a synergistic effect between this compound and 5-Fluorouracil (5-FU).[1][4][12]

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its modulation of several critical cellular signaling pathways.

COX-2 Signaling Pathway

HHC selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. This selective inhibition is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Biological and pharmacological effects of this compound, a metabolite of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound protects against cerebral ischemia/reperfusion injury, attenuates inflammation, and improves antioxidant defenses in a rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects against cerebral ischemia/reperfusion injury, attenuates inflammation, and improves antioxidant defenses in a rat stroke model | PLOS One [journals.plos.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Curcumin blocks prostaglandin E2 biosynthesis through direct inhibition of the microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The protective effects of curcumin in cerebral ischemia and reperfusion injury through PKC-θ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Hexahydrocurcumin: A Technical Guide to Synthesis and Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocurcumin (HHC), a principal metabolite of curcumin (B1669340), has garnered significant attention in the scientific community for its notable biological activities, which in some cases surpass those of its parent compound. This technical guide provides an in-depth overview of the synthesis and comprehensive structural characterization of this compound. It is designed to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. This document outlines a standard laboratory procedure for the synthesis of HHC via catalytic hydrogenation of curcumin, followed by detailed protocols for its purification. Furthermore, it compiles the essential physicochemical and spectroscopic data necessary for its unambiguous identification and characterization, including mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Logical workflows and chemical transformations are illustrated using Graphviz diagrams to provide a clear visual representation of the processes involved.

Introduction

Curcumin, the vibrant yellow pigment derived from the rhizomes of Curcuma longa, has been extensively studied for its diverse pharmacological properties. However, its therapeutic applications are often limited by poor bioavailability and rapid metabolism. This compound (HHC), a major reductive metabolite of curcumin, emerges as a promising alternative with enhanced stability and, in some instances, superior biological efficacy. HHC is a diarylheptanoid that lacks the α,β-unsaturated ketones present in curcumin, a structural modification that significantly influences its chemical and biological properties. This guide details the chemical synthesis of HHC from curcumin and the analytical techniques employed for its thorough structural elucidation.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the catalytic hydrogenation of curcumin. This process involves the reduction of the two α,β-unsaturated double bonds in the curcumin molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₆ |

| Molecular Weight | 374.43 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 81-88 °C |

| Solubility | Practically insoluble in water. Soluble in organic solvents like acetone, ethanol, and methanol (B129727). |

Table 1: Physicochemical Properties of this compound.

Experimental Protocol: Catalytic Hydrogenation of Curcumin

This protocol describes a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

Curcumin (high purity)

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate (B1210297) (reagent grade)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel with filter paper, Celite or a syringe filter)

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve curcumin in ethyl acetate. A typical concentration is 50 g of curcumin in 1 L of ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically around 5% by weight of the curcumin (e.g., 2.5 g of 10% Pd/C for 50 g of curcumin).

-

Hydrogenation Setup: Equip the flask with a magnetic stir bar and seal it with a septum. Connect the flask to a hydrogen gas source via a needle and a balloon, or set it up in a dedicated hydrogenation apparatus.

-

Degassing: Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature. For larger scale reactions, an autoclave with controlled temperature (e.g., 50°C) and pressure (e.g., 2 kg/cm ²) can be used.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the curcumin spot/peak. The reaction typically takes several hours to complete.[1]

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care, ensuring it remains wet with solvent during filtration and is disposed of properly.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude product, which will be a mixture of this compound, tetrahydrocurcumin, and octahydrocurcumin.

Caption: Synthesis of this compound from Curcumin.

Purification Protocol

The crude product from the hydrogenation reaction is a mixture of curcuminoids. Purification is essential to isolate this compound.

2.3.1. Column Chromatography

Materials:

-

Silica (B1680970) gel (60-120 mesh)

-

Glass column

-

Eluent: A gradient of chloroform (B151607) and methanol is commonly used.[2]

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or chloroform) and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimum amount of the initial eluting solvent and load it onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol).[2]

-

Fraction Collection: Collect the eluate in small fractions.

-

TLC Analysis: Monitor the fractions by TLC to identify those containing this compound. The different hydrogenated products (tetrahydro-, hexa-, and octahydrocurcumin) will have different retention factors (Rf values).

-

Pooling and Concentration: Combine the pure fractions containing HHC and concentrate them using a rotary evaporator.

2.3.2. Recrystallization

Materials:

-

Recrystallization solvent (e.g., a mixture of isopropyl alcohol and hexane has been found effective for curcuminoids).[3]

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the partially purified HHC from column chromatography in a minimum amount of a suitable hot solvent or solvent mixture.

-

Cooling: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can enhance crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Structural Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of HHC.

| Ion | m/z (Observed) |

| [M+H]⁺ | 375.17 |

| [M-H]⁻ | 373.16 |

Table 2: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure of HHC. The following tables provide the characteristic chemical shifts for curcumin, which serve as a valuable reference for interpreting the spectra of HHC. The hydrogenation of the α,β-unsaturated bonds in curcumin to form HHC results in the disappearance of the vinylic proton signals and the appearance of new aliphatic proton signals in the ¹H NMR spectrum.

¹H NMR Spectral Data of Curcumin (Reference)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (in DMSO-d₆) |

| 3.83 | s | -OCH₃ |

| 6.06 | s | Methine H (enol) |

| 6.74-7.55 | m | Aromatic & Vinylic H |

| 9.73 | s | Phenolic -OH |

| 16.41 | br s | Enolic -OH |

Table 3: ¹H NMR Data of Curcumin.[4]

¹³C NMR Spectral Data of Curcumin (Reference)

| Chemical Shift (δ) ppm | Assignment (in DMSO-d₆) |

| 55.8 | -OCH₃ |

| 101.1 | Methine C (enol) |

| 111.7, 116.1, 121.4, 123.4, 126.5, 148.3, 149.7 | Aromatic & Vinylic C |

| 183.4 | C=O (keto-enol) |

Table 4: ¹³C NMR Data of Curcumin.[4]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the HHC molecule. The hydrogenation of curcumin leads to the disappearance of the C=C stretching vibration of the conjugated system.

FT-IR Spectral Data of Curcumin (Reference)

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3500 | O-H stretching (phenolic) |

| ~1628 | C=O stretching (conjugated ketone) |

| ~1600 | C=C stretching (aromatic and vinylic) |

| ~1510 | C=C stretching (aromatic) |

| ~1277 | C-O stretching (phenolic) |

Table 5: FT-IR Data of Curcumin.[5]

Caption: Workflow for Structural Characterization.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural characterization of this compound. The detailed protocols for catalytic hydrogenation, column chromatography, and recrystallization offer a practical approach for obtaining high-purity HHC in a laboratory setting. The compiled physicochemical and spectroscopic data serves as a crucial reference for the unambiguous identification and quality control of the synthesized compound. The provided workflows and data tables are intended to streamline the research and development process for scientists and professionals working with this promising curcumin metabolite. Further investigations into the specific biological activities and therapeutic potential of highly pure HHC are warranted and will be greatly facilitated by the foundational information presented herein.

References

Hexahydrocurcumin: A Technical Guide to a Promising Curcumin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin (B1669340), the principal curcuminoid in turmeric, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. This has led to a growing interest in its metabolic products, which may contribute to or even be primarily responsible for the biological effects observed after curcumin administration. Among these metabolites, hexahydrocurcumin (HHC) has emerged as a compound of particular interest. This technical guide provides an in-depth overview of this compound as a key metabolite of curcumin, focusing on its metabolic pathway, comparative biological activities, and the experimental methodologies used for its investigation.

Metabolism of Curcumin to this compound

Curcumin undergoes extensive phase I and phase II metabolism in the body, primarily in the intestine and liver. This compound is a product of the reductive metabolic pathway of curcumin.[1] This process involves the sequential reduction of the double bonds in the heptadienedione chain of the curcumin molecule. The metabolic cascade generally proceeds as follows:

Curcumin → Dihydrocurcumin (DHC) → Tetrahydrocurcumin (THC) → this compound (HHC) → Octahydrocurcumin (OHC) [2]

This reduction is catalyzed by various enzymes, including NADPH-dependent reductases found in the liver and intestines.[3] Additionally, the gut microbiota plays a crucial role in the biotransformation of curcumin and its metabolites.[3]

Figure 1: Metabolic pathway of curcumin to this compound.

Quantitative Data Presentation

This compound has demonstrated comparable or, in some cases, superior biological activity to curcumin. The following tables summarize key quantitative data from various studies, providing a comparative analysis of their efficacy.

Table 1: Comparative Antioxidant Activity

The antioxidant capacity of this compound and curcumin has been evaluated using various assays. The IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are presented below. A lower IC50 value indicates greater antioxidant activity.

| Compound | DPPH Radical Scavenging IC50 (µM) |

| This compound (HHC) | 21.6 |

| Curcumin | 35.1 |

| Tetrahydrocurcumin (THC) | 18.7 |

| Octahydrocurcumin (OHC) | 23.6 |

| Trolox (Reference) | 31.1 |

Data sourced from Somparn et al., 2007.[4]

Table 2: Comparative Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound and curcumin have been investigated in various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Compound | IC50 (µM) - 24h | IC50 (µM) - 48h |

| HT-29 (Human Colon Cancer) | This compound (HHC) | 77.05 ± 1.53 | 56.95 ± 2.75 |

| HT-29 (Human Colon Cancer) | 5-Fluorouracil (5-FU) | 39.13 ± 2.32 | 38.00 ± 2.21 |

| SW480 (Human Colorectal Cancer) | This compound (HHC) | - | - |

| Note: A study on SW480 cells showed that HHC at 100 µM induced a massive accumulation of cells in the G1/G0 phase of the cell cycle, demonstrating a cytotoxic effect.[5] |

Data for HT-29 cells sourced from Srimuangwong et al., 2012.[1]

Table 3: Comparative Pharmacokinetic Parameters in Rodents

Pharmacokinetic studies in rodents have provided insights into the absorption, distribution, metabolism, and excretion of this compound and curcumin.

| Compound | Administration Route | Dose | Cmax | Tmax | T1/2 |

| This compound (HHC) | Intraperitoneal (Mice) | 40 mg/kg | 9243 ± 1567 ng/mL | ~5 min | 1.52 h |

| This compound (HHC) | Oral (Mice) | 40 mg/kg | 194.2 ± 43.5 ng/mL | ~15 min | 2.17 h |

| Curcumin | Intravenous (Rats) | 10 mg/kg | 3.14 ± 0.9 µg/mL | 5 min | 8.64 ± 2.31 min |

| Curcumin | Oral (Rats) | 500 mg/kg | 0.06 ± 0.01 µg/mL | 14 min | 32.70 ± 12.92 min |

Data for HHC in mice sourced from Chaiyasaeng et al., 2022. Data for curcumin in rats sourced from Ponnark et al., 2013.[6][7] The oral bioavailability of HHC in mice was found to be 12.28% compared to the intraperitoneal route.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from methods used for the quantification of curcuminoids.

a. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 500 µL of ethyl acetate (B1210297) and vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Centrifuge at 14,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial for analysis.[8]

b. Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

c. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for HHC and the internal standard need to be determined by direct infusion.

Figure 2: Workflow for LC-MS/MS analysis of this compound.

In Vitro Anti-inflammatory Activity: COX-2 Expression by Western Blot

This protocol details the steps to assess the effect of this compound on cyclooxygenase-2 (COX-2) protein expression in cell culture.

a. Cell Culture and Treatment:

-

Seed cells (e.g., RAW 264.7 macrophages or HT-29 colon cancer cells) in 6-well plates and allow them to adhere.

-

Induce inflammation by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS) for a specified time.

-

Treat the cells with various concentrations of this compound or a vehicle control.

b. Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.[2]

c. Western Blotting:

-

Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the COX-2 protein levels to a loading control like β-actin or GAPDH.[10]

Investigation of NF-κB Signaling Pathway

This compound has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.

a. NF-κB p65 Nuclear Translocation by Immunofluorescence:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with an inflammatory stimulus (e.g., TNF-α) with or without pre-treatment with this compound.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear translocation of p65 indicates NF-κB activation.[11]

b. NF-κB DNA Binding Activity by Electrophoretic Mobility Shift Assay (EMSA):

-

Nuclear Extract Preparation: Isolate nuclear proteins from cells treated with an inflammatory stimulus and/or this compound.

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding sequence with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence/fluorescence (for non-radioactive probes). A "shifted" band indicates the formation of an NF-κB-DNA complex.[12]

Signaling Pathway Visualization

The anti-inflammatory effects of curcumin and its metabolites, including this compound, are often attributed to their ability to modulate key signaling pathways, particularly the NF-κB pathway.

Figure 3: Modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a major reductive metabolite of curcumin, exhibits significant biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, that are often comparable or superior to its parent compound. Its enhanced stability and distinct pharmacokinetic profile make it a compelling candidate for further investigation in drug development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its metabolic generation, quantitative comparisons with curcumin, and detailed experimental protocols for its study. The continued exploration of this compound and other curcumin metabolites is crucial for fully understanding the therapeutic potential of turmeric and for the development of novel, more effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Akt is upstream and MAPKs are downstream of NF-κB in paclitaxel-induced survival signaling events, which are down-regulated by curcumin contributing to their synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity and cell cycle analysis of this compound on SW 480 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites and Their Pharmacokinetic Study of Oral Administration of Complete Natural Turmeric Formulation (Cureit™) in Human Plasma via UPLC/ESI-Q-TOF-MS Spectrometry | MDPI [mdpi.com]

- 7. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]

- 8. A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcumin-O-Glucuronide and Curcumin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

In Vivo Metabolism and Bioavailability of Hexahydrocurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocurcumin (HHC), a primary and major metabolite of curcumin (B1669340), has garnered significant scientific interest.[1][2] Structurally similar to its parent compound, HHC possesses two phenolic groups but lacks the α,β-unsaturated carbonyl groups, rendering it more stable at physiological pH.[2] Pre-clinical studies suggest that HHC exhibits comparable or even superior biological activities to curcumin, including antioxidant, anti-inflammatory, and anticancer properties.[2] This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and bioavailability of this compound, compiling quantitative data, detailing experimental methodologies, and illustrating key metabolic and signaling pathways.

In Vivo Metabolism of this compound

The metabolism of this compound is intrinsically linked to that of its precursor, curcumin. Following oral administration, curcumin undergoes extensive Phase I and Phase II metabolism.[3][4][5] HHC is a product of the Phase I reduction of curcumin.[3][4] Subsequently, HHC itself is subject to Phase II conjugation reactions, primarily glucuronidation and sulfation.[4][5][6]

2.1 Phase I Metabolism: Formation of this compound

Curcumin is progressively reduced in the body to dihydrocurcumin (B1670591) (DHC), tetrahydrocurcumin (B193312) (THC), and finally this compound (HHC) and octahydrocurcumin (B1589496) (OHC).[4][5] This reductive metabolism is carried out by enzymes in the liver and intestines, as well as by the gut microbiota.[4][5]

2.2 Phase II Metabolism: Conjugation of this compound

Like curcumin and its other reductive metabolites, HHC undergoes extensive Phase II metabolism. The primary conjugation pathways are glucuronidation and sulfation, which increase the water solubility of the compound, facilitating its excretion.[4][5][6] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[4][6] The resulting metabolites are HHC-glucuronide and HHC-sulfate.[4][7]

Bioavailability and Pharmacokinetics of this compound

The oral bioavailability of curcumin is notoriously low, and while HHC is more stable, its oral bioavailability also appears to be limited.[2][8] Pharmacokinetic studies have been conducted primarily in mice to quantify the absorption, distribution, metabolism, and excretion of HHC.

3.1 Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in mice following a single administration.

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |

| Mice | Oral | 40 | 194.2 ± 43.5 | 15 | 467.8 ± 123.5 (AUC0-t) | 12.28 | [1][3][8][9] |

| Mice | Intraperitoneal | 40 | 9301.7 ± 2543.6 | 5 | 3808.3 ± 987.6 (AUC0-t) | - | [1][3][8][9] |

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's in vivo metabolism and bioavailability.

4.1 Animal Models and Dosing

-

Animal Species: Male ICR mice (8 weeks old, 28-32 g) are commonly used. For studies involving curcuminoids in rats, Sprague-Dawley rats are often the model of choice.[4][5][8]

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Dosing Formulation: For oral administration, HHC can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).

-

Administration: Oral administration is performed by gavage. The volume administered is typically calculated based on the animal's body weight, not exceeding 10 mL/kg.[8]

4.2 Sample Collection and Processing

-

Blood Collection: Blood samples are collected at various time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) via techniques such as retro-orbital bleeding or cardiac puncture.

-

Plasma Separation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Sample Storage: Plasma samples are stored at -80°C until analysis.

4.3 Analytical Methodology: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in biological matrices.[1]

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or protein precipitation. For instance, HHC can be extracted from plasma using methyl tert-butyl ether.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase, often consisting of acetonitrile (B52724) and water with a modifier like formic acid.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions monitored for HHC are typically m/z 373.2 → 177.1.

-

Method Validation: The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. A lower limit of quantification (LLOQ) of around 5 ng/mL is achievable.[1]

Modulation of Signaling Pathways

This compound, like curcumin, is known to modulate several key signaling pathways involved in inflammation and cellular defense.

5.1 NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Curcumin and its analogues are known to inhibit this pathway, potentially by inhibiting the IκB kinase (IKK) complex.

5.2 Nrf2 Signaling Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Curcumin has been shown to activate this pathway by interacting with Keap1. Given its structural similarities, HHC is also expected to activate the Nrf2 pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Pharmacokinetics and Tissue Distribution of this compound Following Intraperitoneal vs Oral Administration in Mice Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tissue distribution of hydrazinocurcumin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.unej.ac.id [repository.unej.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Pharmacokinetics and Tissue Distribution of this compound Following Intraperitoneal vs Oral Administration in Mice Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Modulatory Role of Hexahydrocurcumin in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocurcumin (HHC), a primary and active metabolite of curcumin, has garnered significant attention for its potent antioxidant and anti-inflammatory properties, often exceeding those of its parent compound.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which HHC exerts its biological effects, with a specific focus on its interaction with key cellular signaling pathways. This document summarizes the current understanding of HHC's role in the NF-κB, Nrf2, MAPK, and PI3K/Akt pathways, presenting available quantitative data, detailed experimental methodologies for studying these interactions, and visual representations of the signaling cascades. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is a major metabolic derivative of curcumin, the bioactive compound in turmeric.[1] Unlike curcumin, HHC lacks the α,β-unsaturated carbonyl groups, which contributes to its increased stability and bioavailability.[1] Accumulating evidence suggests that HHC possesses a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] These properties are largely attributed to its ability to modulate critical intracellular signaling pathways that regulate cellular responses to stress, inflammation, and proliferation.

Core Signaling Pathways Modulated by this compound

The NF-κB Signaling Pathway: A Central Hub for Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2]

This compound has been shown to be a potent inhibitor of the NF-κB pathway. Its mechanism of action involves the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[3] By inhibiting this key inflammatory pathway, HHC effectively downregulates the expression of NF-κB target genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines.[3]

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[4] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[5] In response to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2.[5] Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[5]

This compound is a potent activator of the Nrf2 pathway.[4] By promoting the nuclear translocation of Nrf2, HHC enhances the expression of a battery of antioxidant enzymes, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[4] This mechanism is central to HHC's protective effects against a range of oxidative stress-related conditions.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[6] The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] The activation of these kinases typically occurs through a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates a MAPK.[6]

This compound has been shown to modulate the activity of the MAPK pathway, often in a context-dependent manner. In some instances, HHC can inhibit the phosphorylation of ERKs, JNKs, and p38 MAPKs, thereby suppressing cell proliferation and inducing apoptosis in cancer cells.[3] In other contexts, its effects on MAPK signaling may contribute to its anti-inflammatory and cytoprotective properties.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[7] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin (B549165) complex 2 (mTORC2).[7] Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.[7]

While less extensively studied for HHC compared to curcumin, evidence suggests that HHC can also inhibit the PI3K/Akt pathway.[8] By downregulating the phosphorylation of Akt, HHC can suppress the pro-survival signals mediated by this pathway, leading to the induction of apoptosis in cancer cells.[8]

Quantitative Data on this compound's Activity

The following tables summarize available quantitative data on the effects of this compound on various cellular targets and processes.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| HT-29 (Human Colon Cancer) | MTT | 25 µM | Synergistic growth inhibition with 5-FU | [9] |

| HT-29 (Human Colon Cancer) | MTT | Not specified | Markedly decreased cell viability | [10] |

| VSMCs (Vascular Smooth Muscle Cells) | Proliferation Assay | 10, 20, 40 µM | Dose-dependent attenuation of Ang II-induced proliferation | [11] |

Table 2: Modulation of Protein Expression and Activity by this compound

| Target Protein | Cell/Tissue Type | Concentration | Effect | Reference |

| NF-κB (p65) | Ischemic Penumbra Cortex (Rat) | 40 mg/kg | Significantly prevented the increase in expression | [12] |

| COX-2 | Ischemic Penumbra Cortex (Rat) | 40 mg/kg | Slightly reduced expression | [12] |

| HO-1 | Ischemic Penumbra Cortex (Rat) | 40 mg/kg | Prevents the reduction of expression | [12] |

| Nrf2 (nucleus) | Ischemic Penumbra Cortex (Rat) | Not specified | Enhanced levels | [12] |

| COX-2 mRNA | HT-29 cells | 25 µM | 39% downregulation | [10] |

| COX-2 mRNA (with 5-FU) | HT-29 cells | 25 µM HHC + 5 µM 5-FU | 68% downregulation | [10] |

| Cyclin D1 | VSMCs | Not specified | Downregulated in Ang II-induced cells | [11] |

| p21 | VSMCs | Not specified | Enhanced expression in Ang II-induced cells | [11] |

| PPAR-γ | VSMCs | Not specified | Enhanced expression | [11] |

| PGC-1α | VSMCs | Not specified | Enhanced expression in Ang II-induced cells | [11] |

Table 3: Effects of this compound on Antioxidant Enzymes

| Enzyme | Tissue/Cell Type | Concentration | Effect | Reference |

| Superoxide (B77818) Dismutase (SOD) | Ischemic Penumbra Cortex (Rat) | Not specified | Significantly increased levels | [12] |

| Glutathione (GSH) | Ischemic Penumbra Cortex (Rat) | Not specified | Significantly increased levels | [12] |

| Glutathione Peroxidase (GSH-Px) | Ischemic Penumbra Cortex (Rat) | Not specified | Significantly increased levels | [12] |

Detailed Experimental Protocols

Western Blotting for Protein Expression (e.g., NF-κB p65)

This protocol outlines the general steps for assessing the expression levels of proteins such as NF-κB p65, phosphorylated kinases, and other signaling molecules.

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

-

MTT Incubation:

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or Sorenson's buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-